2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

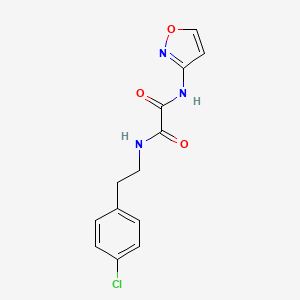

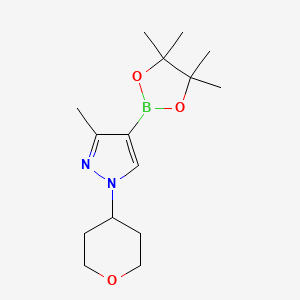

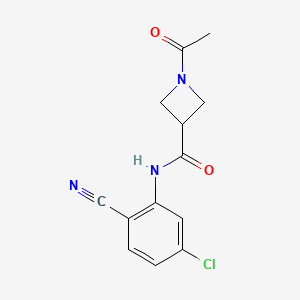

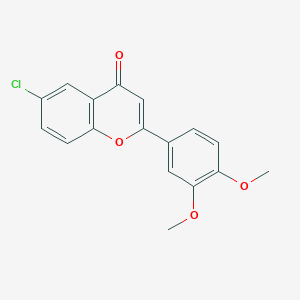

2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has demonstrated that derivatives of benzenesulfonamide, similar in structure to 2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of novel benzenesulfonamide derivatives showing significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi. The study's findings suggest these compounds' potential in developing new antimicrobial agents (Ghorab et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Another area of application is in enzyme inhibition, where derivatives of benzenesulfonamides have been investigated for their inhibitory effects on enzymes like kynurenine 3-hydroxylase. Such inhibitors can play a crucial role in studying the pathophysiological role of the kynurenine pathway after neuronal injury, indicating their importance in neurodegenerative disease research (Röver et al., 1997).

Anti-inflammatory and COX Inhibition

Benzenesulfonamide derivatives have also been explored for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Research into such compounds has led to the development of potent, highly selective, and orally active COX-2 inhibitors, which could potentially be used for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Photosensitizers for Photodynamic Therapy

The exploration of benzenesulfonamide derivatives extends into the field of photodynamic therapy (PDT) for cancer treatment. Studies have synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yields. Such properties are crucial for the effectiveness of PDT, where light-induced reactive oxygen species can selectively kill cancer cells (Pişkin et al., 2020).

Structural and Molecular Studies

Benzenesulfonamides are also valuable in structural and molecular studies, providing insights into the configurations and interactions at the molecular level. Research in this area can enhance our understanding of the structural basis for the biological activity of these compounds, aiding in the design of more effective therapeutic agents (Vigorito et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. It catalyzes the conversion of prothrombin to thrombin, a key enzyme in the formation of fibrin clots .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition . This inhibition occurs for both free FXa and FXa bound within the prothrombinase complex and clots .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing the formation of thrombin and, consequently, fibrin clots . This has downstream effects on various thromboembolic diseases, as it can prevent the formation of harmful blood clots .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation and fibrin clot formation result in antithrombotic efficacy . In preclinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Properties

IUPAC Name |

2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-14-12-15(7-9-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-10-8-16(26-2)13-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAOEWXDSTVHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2756129.png)

![[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride](/img/structure/B2756136.png)